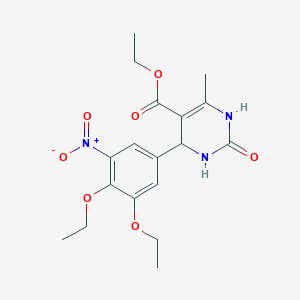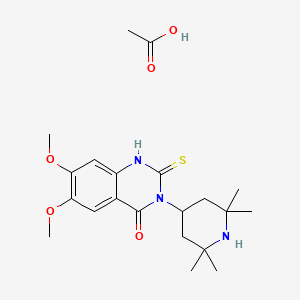![molecular formula C14H17N3O4S2 B4195559 3-ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B4195559.png)
3-ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide
Übersicht
Beschreibung
3-ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as ETP-46464 and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of ETP-46464 involves its binding to the MDM2 protein, preventing it from interacting with another protein called p53. This interaction between MDM2 and p53 is important for regulating cell growth and preventing the development of cancer. By blocking this interaction, ETP-46464 can help to restore normal cell growth and prevent the development of cancer.
Biochemical and Physiological Effects
ETP-46464 has been shown to have several biochemical and physiological effects. In addition to its inhibition of MDM2, it has also been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. It may also have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ETP-46464 in lab experiments is its specificity for the MDM2 protein. This specificity makes it a valuable tool for studying the role of MDM2 in cancer development and progression. However, one limitation of using ETP-46464 is its complex synthesis method, which may limit its availability and accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for research on ETP-46464. One area of interest is the development of new cancer therapies based on its inhibition of MDM2. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ETP-46464 and its potential applications in treating other diseases. Finally, the synthesis of ETP-46464 may be improved to make it more accessible for researchers and increase its potential for use in lab experiments.
In conclusion, ETP-46464 is a chemical compound with potential applications in cancer research. Its mechanism of action involves its binding to the MDM2 protein, preventing it from promoting the growth and survival of cancer cells. While it has several advantages for use in lab experiments, its complex synthesis method may limit its availability and accessibility. Further research is needed to fully understand its potential applications and improve its synthesis.
Wissenschaftliche Forschungsanwendungen
ETP-46464 has been studied for its potential applications in cancer research. Specifically, it has been shown to inhibit the activity of a protein called MDM2, which is known to promote the growth and survival of cancer cells. By inhibiting MDM2, ETP-46464 may be able to slow or stop the growth of cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-2-21-9-7-13(18)16-11-3-5-12(6-4-11)23(19,20)17-14-15-8-10-22-14/h3-6,8,10H,2,7,9H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPNYPIRPWSYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-methyl-3'-(4-phenoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4195484.png)
![2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4195497.png)

![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4195510.png)
![3-(4-methylphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B4195530.png)

![6-(4-chlorophenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4195539.png)
![(5-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)isobutylamine](/img/structure/B4195546.png)
![N-(3-acetylphenyl)-6-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)hexanamide](/img/structure/B4195550.png)
![N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4195551.png)
![5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B4195555.png)


![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4195587.png)